molecular formula C16H10Cl2N2 B1315821 (E)-4,6-Dichloro-2-styrylquinazoline CAS No. 36950-52-4

(E)-4,6-Dichloro-2-styrylquinazoline

Cat. No. B1315821
CAS RN: 36950-52-4
M. Wt: 301.2 g/mol
InChI Key: ZOGLWQMNYWJMIF-RMKNXTFCSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include spectroscopy (like NMR or IR), crystallography, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the reaction rate, and the products of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Alzheimer's and Prion Diseases Treatment and Diagnosis : Styrylquinoline derivatives, such as (E)-6-Methyl-4'-amino-2-styrylquinoline, have been found to potentially diagnose, deliver therapy, and monitor response in protein misfolding diseases like Alzheimer's and prion diseases. They exhibit fluorescent emission in the NIR region, can interact with Aβ and prion fibrils, and inhibit Aβ self-aggregation in vitro as well as prion replication in cellular contexts (Staderini et al., 2013).

  • HIV-1 Integrase Inhibition : Certain styrylquinazoline derivatives have been evaluated for their inhibitory activity against HIV-1 integrase, showing significant potential. For instance, a specific compound with a free catechol ring exhibited strong inhibitory activity against HIV-1 integrase (Lee et al., 2002).

  • Cancer Treatment and p53 Protein Stabilization : Styrylquinazoline compounds like CP-31398 have been found to stabilize p53, a crucial protein in tumor suppression, in various human cell lines. These compounds block the ubiquitination and degradation of p53, leading to its stabilization and potentially offering novel strategies for cancer treatment (Wang et al., 2003).

  • Biological Activity Against Mycobacterial and Fungal Strains : Styrylquinazoline derivatives have been tested for inhibitory activity on photosynthetic electron transport in plants and against various mycobacterial and fungal strains, showing significant biological activity (Jampílek et al., 2009).

  • Antileukemic Activity : Synthesized styrylquinazolinones have shown promising antileukemic activity against various leukemia cell lines in vitro, indicating their potential in leukemia treatment (Raffa et al., 2004).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It can also include information on safe handling and disposal .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored .

properties

IUPAC Name

4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-12-7-8-14-13(10-12)16(18)20-15(19-14)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGLWQMNYWJMIF-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562808
Record name 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,6-Dichloro-2-styrylquinazoline

CAS RN

36950-52-4
Record name 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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